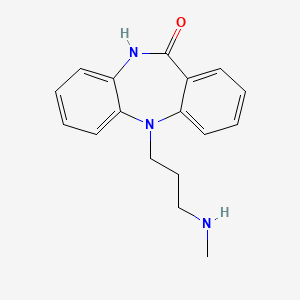

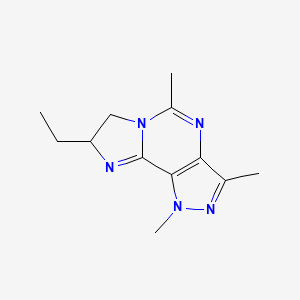

Ciliobrevin A

概要

作用機序

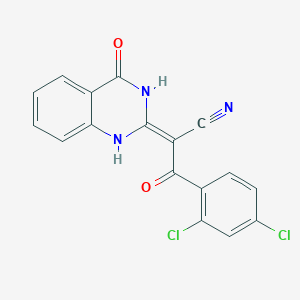

ヘッジホッグ経路阻害剤-4は、ヘッジホッグシグナル伝達経路を阻害することで効果を発揮します。それは、経路の重要な構成要素であるスムースンド受容体を特異的に標的とします。ヘッジホッグ経路阻害剤-4は、スムースンド受容体の活性を阻害することにより、Gli1およびGli2などの下流の転写因子の活性化を防ぎます。 この阻害は、ヘッジホッグ標的遺伝子の発現を阻害し、細胞の増殖と分化の減少につながります .

類似の化合物との比較

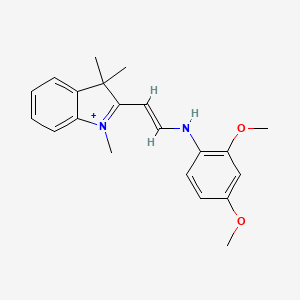

ヘッジホッグ経路阻害剤-4は、その特定の作用機序と繊毛形成を阻害する能力のために、他の類似の化合物と比べてユニークです。類似の化合物には、シクロパミン、ヘッジホッグ経路阻害剤-1、ヘッジホッグ経路阻害剤-2、およびヘッジホッグ経路阻害剤-3が含まれます。シクロパミンもスムースンド受容体を標的としますが、受容体の特定の癌性形態に対する有効性は低くなっています。 ヘッジホッグ経路阻害剤-1およびヘッジホッグ経路阻害剤-2は、ヘッジホッグ経路阻害剤-4ほどのヘッジホッグシグナル伝達の阻害活性は示していません .

Safety and Hazards

将来の方向性

Although much remains to be learned about ciliobrevins, these small molecules are proving themselves to be valuable novel tools to assess the cellular functions of dynein . Further studies are needed to elucidate the mechanism of action of ciliobrevin and to analyze the specificity of ciliobreviens for dynein .

生化学分析

Biochemical Properties

Ciliobrevin A interacts with dynein, a motor protein essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . It inhibits dynein’s ATPase activity, which is crucial for its motor function . This interaction disrupts dynein’s ability to walk along microtubules, thereby affecting the transport and distribution of various cellular components .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the transport and distribution of organelles and other cellular components, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to disrupt dynein function in neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to dynein and inhibiting its ATPase activity . This inhibition prevents dynein from walking along microtubules, thereby disrupting the transport of various cellular components .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It allows for the acute disruption of dynein, providing insights into dynein function over time .

Metabolic Pathways

Given its role as a dynein inhibitor, it likely interacts with enzymes or cofactors involved in the transport and distribution of cellular components .

Transport and Distribution

This compound is a cell-permeable compound, allowing it to be transported and distributed within cells . Its effects on dynein can influence its own localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its cell-permeable nature . Its effects on dynein could potentially influence its activity or function in specific compartments or organelles within the cell .

準備方法

ヘッジホッグ経路阻害剤-4は、一連の化学反応によって合成することができます。合成経路には、化合物の重要な構造成分であるキナゾリン環系の形成が含まれます。 反応条件には通常、ジメチルスルホキシドなどの溶媒や、目的の生成物の形成を促進する触媒の使用が含まれます .

化学反応の分析

ヘッジホッグ経路阻害剤-4は、酸化、還元、置換など、いくつかのタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ヘッジホッグ経路阻害剤-4は、幅広い科学研究の用途があります。化学において、それはヘッジホッグシグナル伝達経路とその細胞の成長と分化における役割を研究するためのツールとして使用されます。 生物学において、ヘッジホッグ経路阻害剤-4は、繊毛形成のメカニズムとその細胞プロセスへの影響を調査するために使用されます . 医学において、この化合物は、異常なヘッジホッグシグナル伝達を含む癌の治療のための潜在的な治療薬として研究されています . さらに、ヘッジホッグ経路阻害剤-4は、神経変性疾患および発達障害の研究にも応用されています .

科学的研究の応用

Hedgehog pathway inhibitor-4 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the Hedgehog signaling pathway and its role in cell growth and differentiation. In biology, Hedgehog pathway inhibitor-4 is used to investigate the mechanisms of ciliogenesis and its impact on cellular processes . In medicine, the compound is being explored as a potential therapeutic agent for treating cancers that involve aberrant Hedgehog signaling . Additionally, Hedgehog pathway inhibitor-4 has applications in the study of neurodegenerative diseases and developmental disorders .

類似化合物との比較

Hedgehog pathway inhibitor-4 is unique compared to other similar compounds due to its specific mechanism of action and its ability to inhibit ciliogenesis. Similar compounds include Cyclopamine, Hedgehog pathway inhibitor-1, Hedgehog pathway inhibitor-2, and Hedgehog pathway inhibitor-3. While Cyclopamine also targets the Smoothened receptor, it is less effective against certain oncogenic forms of the receptor. Hedgehog pathway inhibitor-1 and Hedgehog pathway inhibitor-2 do not exhibit the same level of activity in inhibiting Hedgehog signaling as Hedgehog pathway inhibitor-4 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ciliobrevin A involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of the intermediate compound 3,5-dimethyl-4-nitrobenzoic acid, which is then converted to the final product through a series of reactions.", "Starting Materials": [ "Methyl 2-bromopropionate", "Sodium ethoxide", "3,5-dimethyl-4-nitrobenzoyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Step 1: Methyl 2-bromopropionate is reacted with sodium ethoxide in methanol to form ethyl 2-bromo-3-methylbutyrate.", "Step 2: Ethyl 2-bromo-3-methylbutyrate is reacted with 3,5-dimethyl-4-nitrobenzoyl chloride in the presence of sodium hydroxide to form 3,5-dimethyl-4-nitrobenzoic acid ethyl ester.", "Step 3: 3,5-dimethyl-4-nitrobenzoic acid ethyl ester is hydrolyzed with hydrochloric acid to form 3,5-dimethyl-4-nitrobenzoic acid.", "Step 4: 3,5-dimethyl-4-nitrobenzoic acid is reduced with sodium borohydride in the presence of methanol to form 3,5-dimethyl-4-aminobenzoic acid.", "Step 5: 3,5-dimethyl-4-aminobenzoic acid is reacted with acetic anhydride in the presence of sodium acetate to form 3,5-dimethyl-4-acetamidobenzoic acid.", "Step 6: 3,5-dimethyl-4-acetamidobenzoic acid is reduced with sodium cyanoborohydride in the presence of methanol to form Ciliobrevin A.", "Step 7: Ciliobrevin A is purified using a combination of column chromatography and recrystallization from a mixture of ethyl acetate and hexanes." ] } | |

CAS番号 |

302803-72-1 |

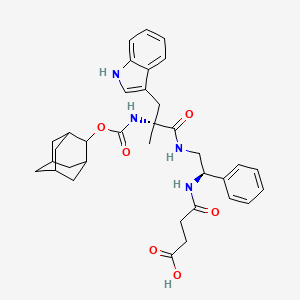

分子式 |

C17H9Cl2N3O2 |

分子量 |

358.2 g/mol |

IUPAC名 |

(E)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12+ |

InChIキー |

UEZZGQDPOFILFH-NTCAYCPXSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C#N |

SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

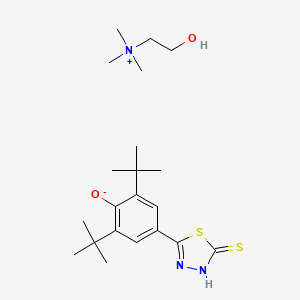

同義語 |

Ciliobrevin A; HPI-4; HPI 4; HPI4. Hedgehog Pathway Inhibitor 4. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)

![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)